ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrroloquinoxaline core, which is known for its significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step often involves the cyclization of a suitable precursor, such as a 2-nitroaniline derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.
Esterification: The carboxylate ester group is typically introduced through esterification reactions, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.
Substitution with 4-Methoxyphenyl Ethyl Group: This step involves the substitution of a suitable leaving group with the 4-methoxyphenyl ethyl group, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxyphenyl moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and palladium catalysts for cross-coupling reactions are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, reduction can produce amines or alcohols, and substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, and in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling.
Comparison with Similar Compounds
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:
Ethyl 2-amino-1-[2-(4-hydroxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
Ethyl 2-amino-1-[2-(4-chlorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
Ethyl 2-amino-1-[2-(4-nitrophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: The nitro group can significantly alter the compound’s reactivity and its potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H22N4O3/c1-3-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3 |
InChI Key |
XFZLGONHMDQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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